molecular formula C14H15N3O4 B14587873 2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione CAS No. 61343-24-6

2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione

Cat. No.: B14587873
CAS No.: 61343-24-6
M. Wt: 289.29 g/mol
InChI Key: PKINTLYPMQRNHL-UHFFFAOYSA-N
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Description

2-(4-Nitroanilino)-2-azaspiro[44]nonane-1,3-dione is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and a dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione typically involves the reaction of 4-nitroaniline with a suitable spirocyclic precursor. One common method involves the use of a cyclization reaction where the nitroaniline is reacted with a spirocyclic ketone under acidic or basic conditions to form the desired spirocyclic dione.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or other functionalized spirocyclic diones.

Scientific Research Applications

2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure also contributes to its unique binding properties with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and potential therapeutic applications.

    Spiro[4.5]decane-1,6-dione: Another spirocyclic compound with different ring size and properties.

    Spiro[5.5]undecane-1,7-dione: Similar in structure but with a larger ring system.

Uniqueness

2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione is unique due to its specific spirocyclic structure and the presence of a nitro group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

61343-24-6

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

2-(4-nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione

InChI

InChI=1S/C14H15N3O4/c18-12-9-14(7-1-2-8-14)13(19)16(12)15-10-3-5-11(6-4-10)17(20)21/h3-6,15H,1-2,7-9H2

InChI Key

PKINTLYPMQRNHL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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